溴化铕(EuBr3)

描述

Synthesis Analysis

The synthesis of europium bromide can be approached through various chemical routes, including direct reaction of europium with elemental bromine or through the reaction of europium oxides with hydrobromic acid. A notable method involves the synthesis of europium oxybromide (EuOBr) catalysts, which play a crucial role in bromine-mediated natural gas upgrading by facilitating the recycling of hydrogen bromide (HBr) through oxidation processes at low temperatures, showing long lifetimes under stoichiometric feed conditions (Paunović et al., 2017).

Molecular Structure Analysis

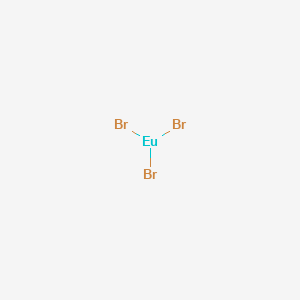

The molecular structure of europium bromide is characterized by its coordination environment, where europium ions are typically coordinated by bromide ions. Advanced characterization techniques, such as X-ray absorption spectroscopy, have revealed detailed insights into the inner-sphere coordination of europium ions, showing a coordination environment arising from oxygen atoms in complexes (Antonio et al., 2015).

Chemical Reactions and Properties

Europium bromide participates in various chemical reactions, particularly in the formation of complexes with organic and inorganic ligands. It has been used to synthesize heterometallic europium/barium complexes, demonstrating the compound's versatility in forming mixed-metal complexes with potential applications in materials science and catalysis (Evans et al., 2002).

Physical Properties Analysis

Europium bromide exhibits unique physical properties, including luminescence, largely attributed to the europium ion. The luminescent properties of europium compounds are well-documented, with europium(III) ions showing strong red luminescence due to f-f transitions, useful in various applications from lighting to bioimaging (Binnemans, 2015).

Chemical Properties Analysis

The chemical properties of europium bromide, including reactivity and stability, are key to its applications in synthesis and materials science. Europium bromide acts as a starting material for the synthesis of europium-doped materials, demonstrating its utility in creating luminescent materials with potential applications in displays and lighting technologies (Pol et al., 2009).

科学研究应用

制备和性质:溴化铕是通过脱水和分解六水合溴化铕-溴化铵基质制备的,而它的无水形式可以通过二溴化物与溴的反应制备。它的晶体结构呈现正交对称性 (Haschke 和 Eick,1970 年).

混合价态相研究:无水溴化铕(III) 在真空下加热至 460 K 以上时会显示非化学计量的铕(III) 相。该相已使用穆斯堡尔光谱等技术进行了检查,揭示了与不均匀混合价化合物一致的性质 (Lyle 和 Westall,1985 年).

天然气增值中的催化:人们认识到溴化氧化铕 (EuOBr) 在通过氢溴酸氧化来闭合溴循环中的催化作用,从而通过溴化学增强搁浅天然气的可持续增值 (Paunović 等人,2017 年).

热分解研究:已经研究了水合溴化铕(III) 的热分解,揭示了从这些化合物中去除水所涉及的脱水和水解过程的重要细节 (Lyle 和 Westall,1983 年).

混合卤化物相:研究重点是制备和表征二价氯化铕-溴化物相,以深入了解这些化合物的结构细节和长程有序性 (Clink 和 Eick,1979 年).

汽化和热力学:对三溴化铕的研究揭示了其不一致的汽化行为并提供了详细的热力学性质,这对于理解其相平衡至关重要 (Haschke,1973 年).

离子液晶:已经合成了一种含有溴化铕的发光离子液晶,它显示出独特的温度依赖性结构行为和强烈的红色发射,表明在光电和显示技术中的潜在应用 (Getsis、Tang 和 Mudring,2010 年).

安全和危害

未来方向

Europium bromide (EuBr3) has potential implications in various fields of research and industry. For instance, divalent europium-based perovskite CsEuBr3 NCs have been synthesized using a modified hot injection method . This indicates that Europium bromide (EuBr3) could be used in the development of highly efficient, environment-friendly, and practical liquid crystal display backlights .

属性

IUPAC Name |

tribromoeuropium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Eu/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDFUJZRPHEBFG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Eu](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Eu | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065609 | |

| Record name | Europium bromide (EuBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium bromide | |

CAS RN |

13759-88-1 | |

| Record name | Europium bromide (EuBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13759-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europium tribromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013759881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium bromide (EuBr3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。